Naphthalene, 1,2,4,6,7-pentachloro-
Overview
Description
Naphthalene, 1,2,4,6,7-pentachloro- is a chlorinated derivative of naphthalene, a polycyclic aromatic hydrocarbon. This compound has the molecular formula C10H3Cl5 and a molecular weight of 300.396 g/mol . It is one of the many polychlorinated naphthalenes (PCNs), which are known for their chemical stability and resistance to degradation .
Preparation Methods
The synthesis of Naphthalene, 1,2,4,6,7-pentachloro- typically involves the chlorination of naphthalene under controlled conditions. The reaction is carried out in the presence of a catalyst, such as iron or aluminum chloride, and at elevated temperatures . Industrial production methods may vary, but they generally follow similar principles of chlorination, ensuring the selective substitution of hydrogen atoms with chlorine atoms at the specified positions on the naphthalene ring .
Chemical Reactions Analysis
Naphthalene, 1,2,4,6,7-pentachloro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form chlorinated naphthoquinones.
Reduction: Reduction reactions can lead to the formation of partially dechlorinated naphthalenes.
Substitution: Electrophilic substitution reactions are common, where chlorine atoms can be replaced by other substituents under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed depend on the reaction conditions and the nature of the reagents used .
Scientific Research Applications
Naphthalene, 1,2,4,6,7-pentachloro- has several applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of polychlorinated aromatic hydrocarbons.
Biology: Research on its toxicological effects helps in understanding the impact of PCNs on living organisms.
Medicine: Studies on its potential use in pharmaceuticals, particularly in the development of drugs targeting specific pathways.
Mechanism of Action
The mechanism of action of Naphthalene, 1,2,4,6,7-pentachloro- involves its interaction with cellular components, leading to various biochemical effects. It can be metabolized to reactive intermediates that may bind to cellular macromolecules, causing toxicity. The molecular targets and pathways involved include oxidative stress pathways and disruption of cellular membranes .
Comparison with Similar Compounds
Naphthalene, 1,2,4,6,7-pentachloro- is compared with other polychlorinated naphthalenes, such as:
- Naphthalene, 1,2,3,4,5,6-hexachloro-
- Naphthalene, 1,2,3,4,6,7-hexachloro-
- Naphthalene, 1,2,3,5,7-pentachloro-
These compounds share similar chemical properties but differ in the number and positions of chlorine atoms. The unique arrangement of chlorine atoms in Naphthalene, 1,2,4,6,7-pentachloro- contributes to its distinct chemical behavior and applications .
Properties
IUPAC Name |
1,2,4,6,7-pentachloronaphthalene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H3Cl5/c11-6-3-9(14)10(15)5-2-8(13)7(12)1-4(5)6/h1-3H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXQUDLBNLKOIQB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1Cl)Cl)C(=C(C=C2Cl)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H3Cl5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50164500 | |
Record name | Naphthalene, 1,2,4,6,7-pentachloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50164500 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
150224-17-2 | |
Record name | Naphthalene, 1,2,4,6,7-pentachloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150224172 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Naphthalene, 1,2,4,6,7-pentachloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50164500 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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